

Spectroscopic Profile of 3-Bromo-2-butanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-2-butanone**

Cat. No.: **B1330396**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-2-butanone** (CAS No. 814-75-5), a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for **3-Bromo-2-butanone** is summarized below. These tables provide a quick reference for the key spectral features of the molecule.

¹H NMR (Proton NMR) Data

While a publicly available high-resolution spectrum with assigned chemical shifts and coupling constants is not readily available in the conducted search, the expected proton environments are as follows:

Protons	Chemical Shift (ppm)	Multiplicity	Integration
CH ₃ (adjacent to C=O)	~2.4	Singlet	3H
CH (with Br)	~4.6	Quartet	1H
CH ₃ (adjacent to CHBr)	~1.8	Doublet	3H

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

¹³C NMR (Carbon NMR) Data

The carbon NMR spectrum of **3-Bromo-2-butanone** is expected to show four distinct signals corresponding to the four carbon atoms in the molecule.

Carbon	Chemical Shift (ppm)
C=O (C2)	~200
CHBr (C3)	~45
CH ₃ (C1, adjacent to C=O)	~28
CH ₃ (C4, adjacent to CHBr)	~19

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

IR (Infrared) Spectroscopy Data

The IR spectrum of **3-Bromo-2-butanone** would be characterized by the following key absorption bands, indicative of its functional groups. The spectrum is typically acquired as a neat liquid between salt plates (CAPILLARY CELL: NEAT)[1].

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1715	Strong	C=O (Ketone) stretch
2980-2850	Medium-Strong	C-H (alkane) stretch
1450-1350	Medium	C-H (alkane) bend
650-550	Medium-Strong	C-Br stretch

MS (Mass Spectrometry) Data

Mass spectrometry data for **3-Bromo-2-butanone** reveals a characteristic isotopic pattern for bromine-containing compounds. The data presented here is from electron ionization (EI) mass spectrometry[2][3].

m/z	Relative Intensity (%)	Ion Fragment
43	100	[CH ₃ CO] ⁺ (Base Peak)
150	High	[M] ⁺ (Molecular Ion, ⁷⁹ Br)
152	High	[M+2] ⁺ (Molecular Ion, ⁸¹ Br)
71	Moderate	[M - Br] ⁺ or [C ₄ H ₇ O] ⁺
107/109	Moderate	[CH ₃ CHBr] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **3-Bromo-2-butanone**.

Methodology:

- Sample Preparation: A sample of **3-Bromo-2-butanone** (liquid) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is

typically 5-25 mg/mL for ^1H NMR and 50-100 mg/mL for ^{13}C NMR. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Acquisition Parameters (^1H NMR):
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
 - Spectral width: 0-12 ppm
- Acquisition Parameters (^{13}C NMR):
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 seconds
 - Pulse width: 90 degrees
 - Spectral width: 0-220 ppm
 - Proton decoupling is employed to simplify the spectrum.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

IR Spectroscopy

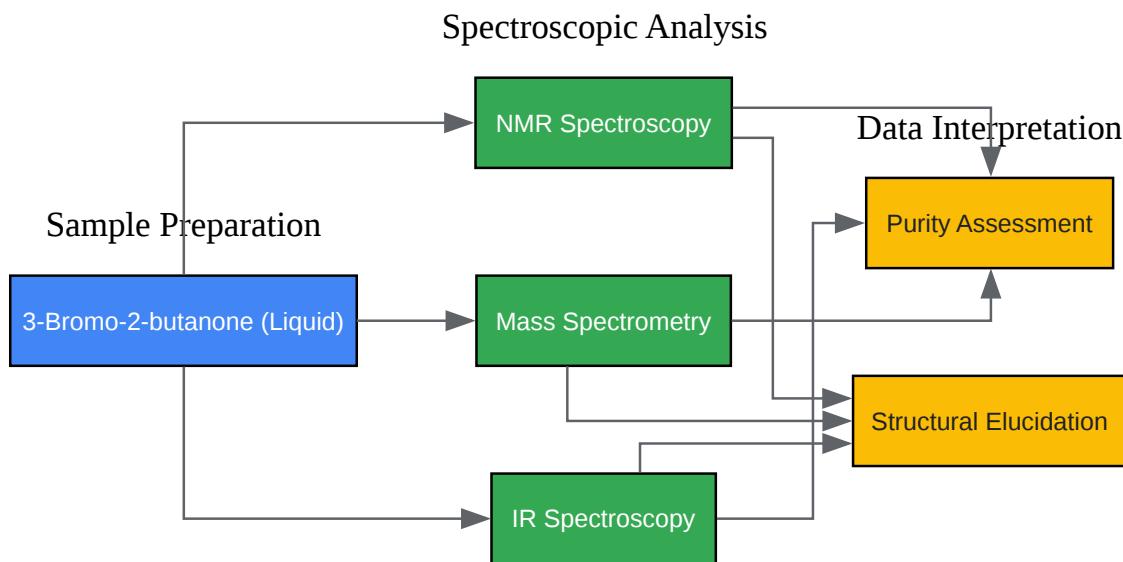
Objective: To obtain the infrared absorption spectrum of **3-Bromo-2-butanone**.

Methodology:

- Sample Preparation: As a liquid, **3-Bromo-2-butanone** can be analyzed neat. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

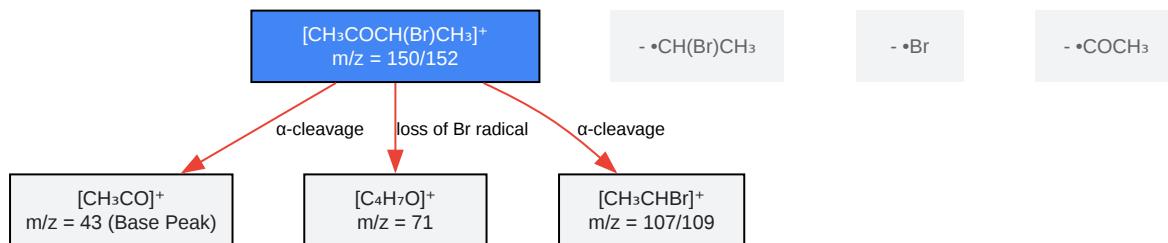
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition Parameters:
 - A background spectrum of the clean KBr/NaCl plates is first recorded.
 - The sample is then scanned, typically over the range of 4000-400 cm^{-1} .
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry


Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

- Sample Introduction: For a volatile liquid like **3-Bromo-2-butanone**, direct injection or infusion into the ion source is a common method. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation and analysis.
- Ionization: Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.
- Detection: An electron multiplier detector records the abundance of each ion.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .


Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **3-Bromo-2-butanone**.

[Click to download full resolution via product page](#)

General workflow for the spectroscopic analysis of **3-Bromo-2-butanone**.

[Click to download full resolution via product page](#)

Proposed mass spectrometry fragmentation pathway for **3-Bromo-2-butanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butanone, 3-bromo- | C4H7BrO | CID 13142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butanone, 3-bromo- [webbook.nist.gov]
- 3. web.pdx.edu [web.pdx.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2-butanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330396#spectroscopic-data-of-3-bromo-2-butanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com